molecular formula C19H18N2 B12709065 N-Phenyl-N'-tolyl-p-phenylenediamine CAS No. 24124-30-9

N-Phenyl-N'-tolyl-p-phenylenediamine

Cat. No.: B12709065
CAS No.: 24124-30-9
M. Wt: 274.4 g/mol
InChI Key: CCDKGPFEBCAAKZ-UHFFFAOYSA-N
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Description

N-Phenyl-N’-tolyl-p-phenylenediamine is an organic compound that belongs to the class of aromatic amines. It is a derivative of p-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group and the other by a tolyl group. This compound is known for its applications in various industrial processes, particularly in the production of antioxidants and antiozonants for rubber.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N’-tolyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of p-phenylenediamine with aniline and toluene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of N-Phenyl-N’-tolyl-p-phenylenediamine often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. After the reaction, the product is purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-tolyl-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the production of dyes and pigments.

    Reduction: It can be reduced to form the corresponding amines, which are useful in the synthesis of other organic compounds.

    Substitution: The aromatic rings in N-Phenyl-N’-tolyl-p-phenylenediamine can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro and sulfonated derivatives

Scientific Research Applications

N-Phenyl-N’-tolyl-p-phenylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: This compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is widely used as an antioxidant and antiozonant in the rubber industry to enhance the durability and lifespan of rubber products.

Mechanism of Action

The mechanism by which N-Phenyl-N’-tolyl-p-phenylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant property is crucial in preventing the degradation of rubber and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-p-phenylenediamine
  • N,N’-Diphenyl-p-phenylenediamine
  • N-Cyclohexyl-N’-phenyl-p-phenylenediamine

Uniqueness

N-Phenyl-N’-tolyl-p-phenylenediamine is unique due to the presence of both phenyl and tolyl groups, which confer distinct chemical properties. This structural variation enhances its effectiveness as an antioxidant and antiozonant compared to other similar compounds. Additionally, its specific reactivity and stability make it a valuable compound in various industrial applications.

Properties

CAS No.

24124-30-9

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

4-N-(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C19H18N2/c1-15-7-9-17(10-8-15)21-19-13-11-18(12-14-19)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3

InChI Key

CCDKGPFEBCAAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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